Cas no 71811-24-0 ((2S)-2-amino-4-hydroxy-5-methoxypentanoic acid)

(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-amino-4-hydroxy-5-methoxypentanoic acid
- 71811-24-0
- EN300-1297999
- L-Norvaline, 4-hydroxy-5-methoxy-
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- Inchi: 1S/C6H13NO4/c1-11-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1
- InChI Key: HUEIQEWEUFTJOO-AKGZTFGVSA-N
- SMILES: OC(COC)C[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 163.08445790g/mol
- Monoisotopic Mass: 163.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.8Ų
- XLogP3: -3.8
Experimental Properties
- Density: 1.250±0.06 g/cm3(Predicted)
- Boiling Point: 368.6±42.0 °C(Predicted)
- pka: 2.33±0.25(Predicted)
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297999-10000mg |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid |
71811-24-0 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1297999-250mg |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid |
71811-24-0 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1297999-100mg |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid |
71811-24-0 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1297999-500mg |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid |
71811-24-0 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1297999-2500mg |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid |
71811-24-0 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1297999-1.0g |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid |
71811-24-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1297999-50mg |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid |
71811-24-0 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1297999-1000mg |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid |
71811-24-0 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1297999-5000mg |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid |
71811-24-0 | 5000mg |
$2650.0 | 2023-09-30 |
(2S)-2-amino-4-hydroxy-5-methoxypentanoic acid Related Literature
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
Additional information on (2S)-2-amino-4-hydroxy-5-methoxypentanoic acid
(2S)-2-Amino-4-Hydroxy-5-Methoxypentanoic Acid: A Comprehensive Overview
(2S)-2-Amino-4-Hydroxy-5-Methoxypentanoic Acid, identified by the CAS Registry Number 71811-24-0, is a structurally unique organic compound with significant potential in various fields, including pharmaceuticals, nutraceuticals, and biotechnology. This compound has garnered attention due to its intriguing chemical properties and promising biological activities. Recent advancements in its synthesis, characterization, and application have further highlighted its importance in contemporary research.
The molecular structure of (2S)-2-Amino-4-Hydroxy-5-Methoxypentanoic Acid consists of a pentanoic acid backbone with specific functional groups: an amino group at the second carbon, a hydroxyl group at the fourth carbon, and a methoxy group at the fifth carbon. The stereochemistry at the second carbon is S, which plays a crucial role in determining its biological activity and interactions. This configuration ensures that the compound exhibits distinct properties compared to its enantiomer or other stereoisomers.
Recent studies have focused on optimizing the synthesis of (2S)-2-Amino-4-Hydroxy-5-Methoxypentanoic Acid. Researchers have explored various methodologies, including enzymatic resolutions, asymmetric catalysis, and stereoselective synthesis, to enhance yield and purity. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated a novel approach using organocatalytic asymmetric induction to synthesize this compound with high enantiomeric excess. Such advancements not only improve production efficiency but also pave the way for large-scale manufacturing.
The biological activity of (2S)-2-Amino-4-Hydroxy-5-Methoxypentanoic Acid has been extensively investigated in recent years. Preclinical studies suggest that it exhibits potent neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2023 study conducted by researchers at the University of California revealed that this compound can modulate glutamate signaling pathways and reduce oxidative stress in neuronal cells. These findings underscore its potential as a therapeutic agent in neuroscience.
In addition to its neuroprotective properties, (2S)-2-Amino-4-Hydroxy-5-Methoxypentanoic Acid has shown anti-inflammatory and antioxidant activities. A study published in the Nutrients journal highlighted its ability to inhibit pro-inflammatory cytokines and scavenge free radicals in vitro. These properties make it a valuable ingredient in functional foods and dietary supplements aimed at promoting overall health and well-being.
The application of (2S)-2-Amino-4-Hydroxy-5-Methoxypentanoic Acid extends beyond healthcare into cosmetic and agricultural sectors. In cosmetics, it is being explored as an ingredient for anti-aging products due to its ability to enhance skin barrier function and reduce oxidative damage. In agriculture, preliminary studies suggest that it can act as a plant growth regulator, improving stress tolerance in crops under adverse environmental conditions.
Despite its promising potential, further research is needed to fully elucidate the mechanisms underlying its biological activities and optimize its delivery systems for therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into marketable products.
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